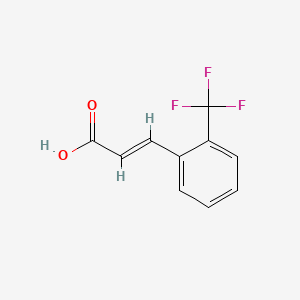

2-(Trifluoromethyl)cinnamic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVYAIXPAGBXOM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031323 | |

| Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062-25-1, 98386-81-3 | |

| Record name | o-(Trifluoromethyl)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)cinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098386813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-[2-(Trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)CINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79PJG9RJG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Trifluoromethyl)cinnamic acid molecular weight

An In-depth Technical Guide to 2-(Trifluoromethyl)cinnamic acid

For researchers, scientists, and professionals in drug development, this compound is a valuable compound with applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, making it a significant intermediate in the creation of biologically active compounds, including anti-inflammatory and antimicrobial agents.[1][2] This guide provides a comprehensive overview of its core properties, experimental protocols, and a visual representation of its synthesis workflow.

Core Properties and Data

This compound is a solid, white to almost-white crystalline powder at room temperature.[1][2] Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 216.16 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₇F₃O₂ | [1][3][4] |

| Linear Formula | CF₃C₆H₄CH=CHCO₂H | [2] |

| CAS Number | 2062-25-1 | [2][3][5] |

| Melting Point | 201 - 207 °C | [1][2][5] |

| Purity | ≥ 98% (GC) | [1] |

| EC Number | 218-168-0 | [2] |

| MDL Number | MFCD00004381 | [1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and analysis of this compound.

Synthesis Protocol: Knoevenagel Condensation

The synthesis of cinnamic acid derivatives is often achieved through the Knoevenagel condensation. This protocol is adapted from the synthesis of the structurally similar 3-(Trifluoromethyl)cinnamic acid.[6][7]

Materials:

-

2-(Trifluoromethyl)benzaldehyde

-

Malonic acid

-

Anhydrous pyridine

-

Ice

-

Concentrated hydrochloric acid

-

Ethanol-water mixture (for recrystallization)

Procedure:

-

A mixture of 2-(trifluoromethyl)benzaldehyde, malonic acid, anhydrous pyridine, and a catalytic amount of piperidine is prepared in a round-bottom flask.[6]

-

The mixture is heated under reflux for several hours to drive the condensation reaction to completion.[6]

-

Upon completion, the reaction mixture is cooled and then poured onto crushed ice.[6]

-

Concentrated hydrochloric acid is added to the mixture to precipitate the crude this compound.[6]

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product as a crystalline solid.[6]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

For the analysis of purity and quantification, a reverse-phase HPLC method with UV detection is suitable. This protocol is based on general methods for structurally related aromatic carboxylic acids.[8]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.[8]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40, v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection Wavelength: Approximately 230 nm, corresponding to the UV absorbance of the trifluoromethylphenyl group.[8]

-

Injection Volume: 20 µL.[8]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as methanol (B129727) or the mobile phase.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

For unknown samples, dissolve a precisely weighed amount in the solvent and dilute to fall within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

A Technical Guide to the Knoevenagel Condensation for Trifluoromethyl Cinnamic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Knoevenagel condensation for the synthesis of trifluoromethyl cinnamic acids, crucial intermediates in the development of pharmaceuticals and agrochemicals. The presence of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability and lipophilicity. This document details the core reaction, mechanism, various experimental protocols, and comparative data to aid in synthetic strategy and optimization.

Core Reaction and Mechanism

The synthesis of trifluoromethyl cinnamic acids is most effectively achieved through the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of a trifluoromethyl-substituted benzaldehyde (B42025) with an active methylene (B1212753) compound, typically malonic acid, using a basic catalyst. The reaction proceeds via a cascade of enolate formation, nucleophilic addition to the aldehyde, dehydration, and subsequent decarboxylation to yield the final α,β-unsaturated carboxylic acid.

Caption: General scheme for the synthesis of trifluoromethyl cinnamic acids.

The mechanism, particularly when using piperidine (B6355638) as a co-catalyst with pyridine (B92270), can proceed through two primary pathways: direct enolate formation from malonic acid or the formation of a more electrophilic iminium ion from the benzaldehyde. The subsequent steps of addition, dehydration, and decarboxylation are common to both pathways.

// Nodes ma [label="Malonic Acid"]; base [label="Base (B:)", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124"]; enolate [label="Enolate\n(Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; aldehyde [label="CF₃-Ar-CHO\n(Electrophile)"]; aldol_add [label="Aldol Adduct\n(Intermediate)"]; unsat_diacid [label="α,β-Unsaturated\nDiacid"]; final_product [label="CF₃-Cinnamic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ma -> enolate [label=" Deprotonation", headlabel=" + BH⁺", fontcolor="#EA4335"]; base -> ma [arrowhead=none]; enolate -> aldol_add [label=" Nucleophilic Attack"]; aldehyde -> aldol_add; aldol_add -> unsat_diacid [label=" Dehydration (-H₂O)", fontcolor="#EA4335"]; unsat_diacid -> final_product [label=" Decarboxylation (-CO₂)\n under heat", fontcolor="#EA4335"]; }

Caption: Simplified mechanism of the Doebner-Knoevenagel condensation.

Data Presentation: Properties and Reaction Comparison

Quantitative data for the ortho-, meta-, and para-isomers of trifluoromethyl cinnamic acid are summarized below for easy reference.

Table 1: Physical Properties of Trifluoromethyl Cinnamic Acid Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-(Trifluoromethyl)cinnamic acid | C₁₀H₇F₃O₂ | 216.16 | 205-207 |

| 3-(Trifluoromethyl)cinnamic acid | C₁₀H₇F₃O₂ | 216.16 | 135-137 |

| 4-(Trifluoromethyl)cinnamic acid | C₁₀H₇F₃O₂ | 216.16 | 231-233[1][2][3] |

Table 2: Comparison of Synthetic Protocols for Trifluoromethyl Cinnamic Acids

| Method | Aldehyde Substrate | Catalyst System | Solvent | Conditions | Yield (%) |

| Classic Doebner | 3-(Trifluoromethyl)benzaldehyde | Piperidine | Pyridine | Reflux, 4 hours | 96 |

| Classic Doebner | 4-(Trifluoromethyl)benzaldehyde | Piperidine | Pyridine | 70°C, 18 hours | 87[2] |

| Pyridine-Free | Aromatic Aldehydes | Triethylamine (B128534) (TEA) / Piperidine | Toluene (B28343) | Reflux, 2 hours | Comparable to Pyridine[4] |

| Solvent-Free | Substituted Benzaldehydes | Ammonium (B1175870) Bicarbonate | None | 90°C, 2 hours | Good to Excellent |

Experimental Protocols

Detailed methodologies for the synthesis of trifluoromethyl cinnamic acids are provided below. These protocols represent the classic approach, a pyridine-free alternative, and a greener, solvent-free method.

Protocol 1: Classic Doebner Synthesis of 3-(Trifluoromethyl)cinnamic acid

This protocol is a high-yield, well-established method utilizing pyridine as both a solvent and a base, with a catalytic amount of piperidine.

Materials:

-

3-(Trifluoromethyl)benzaldehyde (25 g, 144 mmol)

-

Malonic acid (28.8 g, 277 mmol)

-

Anhydrous Pyridine (100 mL)

-

Piperidine (2 mL)

-

Ice (300 g)

-

Concentrated Hydrochloric Acid (approx. 78 mL)

-

Industrial Methylated Spirits (IMS) / Water for recrystallization

Procedure:

-

Combine 3-(trifluoromethyl)benzaldehyde, malonic acid, anhydrous pyridine, and piperidine in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture under reflux for 4 hours.

-

After cooling, pour the reaction mixture onto a mixture of 300 g of fresh ice and 78 mL of concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water and dry it thoroughly.

-

Recrystallize the dried solid from a 1:1 mixture of IMS and water to yield pure 3-(trifluoromethyl)cinnamic acid as off-white needles.

Expected Yield: ~30 g (96%)

Protocol 2: Pyridine-Free Synthesis using Triethylamine (TEA)

This method replaces the carcinogenic pyridine with toluene as the bulk solvent and triethylamine (TEA) as the base, offering a safer alternative with comparable efficiency.[4]

Materials:

-

Substituted trifluoromethylbenzaldehyde (1 equivalent)

-

Malonic acid (1 equivalent)

-

Triethylamine (1.3 equivalents)

-

Piperidine (0.18 equivalents)

-

Toluene (as solvent)

-

Dilute Hydrochloric Acid

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve the trifluoromethylbenzaldehyde and malonic acid in toluene.

-

Add triethylamine and a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for approximately 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Wash the reaction mixture with dilute hydrochloric acid to neutralize the amines.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 3: Green Solvent-Free Synthesis

This environmentally benign protocol avoids bulk organic solvents, using a catalytic amount of ammonium bicarbonate.[5]

Materials:

-

Substituted trifluoromethylbenzaldehyde (5.0 mmol)

-

Malonic acid (10.0 mmol, 1.04 g)

-

Ammonium bicarbonate (catalytic amount)

-

Dilute Hydrochloric Acid

Procedure:

-

Combine the trifluoromethylbenzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel suitable for heating (e.g., a small beaker or flask).

-

Add a catalytic amount of ammonium bicarbonate.

-

Heat the solid mixture at 90°C for approximately 2 hours, with occasional stirring. The evolution of CO₂ and water vapor will be observed.

-

After cooling, dissolve the resulting solid in a minimal amount of warm water containing a small amount of base (e.g., NaOH) to deprotonate the acid.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the clear filtrate with dilute hydrochloric acid to precipitate the cinnamic acid product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

General Experimental Workflow

The overall process, from reaction setup to final product characterization, follows a logical sequence. Proper monitoring and purification are critical for obtaining a high-purity final product.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="1. Combine Reactants\n(Aldehyde, Malonic Acid)\n& Catalyst in Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="2. Heat Mixture\n(Reflux / Microwave)", fillcolor="#FFFFFF", fontcolor="#202124"]; monitor [label="3. Monitor Reaction\n(e.g., TLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Reaction Work-up\n(Quench, Acidify, Filter)", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="5. Purification\n(Recrystallization)", fillcolor="#FFFFFF", fontcolor="#202124"]; characterize [label="6. Characterization\n(NMR, IR, MS, MP)", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup [color="#4285F4"]; setup -> react [color="#4285F4"]; react -> monitor [color="#4285F4"]; monitor -> react [label="Incomplete", color="#EA4335"]; monitor -> workup [label="Complete", color="#34A853"]; workup -> purify [color="#4285F4"]; purify -> characterize [color="#4285F4"]; characterize -> end [color="#4285F4"]; }

Caption: A generalized workflow for the synthesis and isolation of cinnamic acids.

Conclusion

The Knoevenagel condensation, particularly the Doebner modification, remains the most reliable and high-yielding method for synthesizing trifluoromethyl cinnamic acids. While the classic pyridine/piperidine system provides excellent yields, modern variations using triethylamine or solvent-free conditions offer safer and more environmentally friendly alternatives with good to excellent results. The choice of protocol will depend on the specific substrate, available equipment, and desired scale, with each method providing a viable pathway to these valuable fluorinated building blocks for the pharmaceutical and materials science industries.

References

A Technical Guide to the Physical Properties of 2-(Trifluoromethyl)cinnamic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)cinnamic acid, with the CAS Number 2062-25-1, is a fluorinated organic compound that serves as a versatile building block in various chemical syntheses.[1][2] Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique electronic properties, enhances lipophilicity, and improves metabolic stability in derivative compounds.[2][3] These characteristics make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[2][3] This document provides a detailed overview of the known physical and chemical properties of this compound, standardized experimental protocols for their determination, and a logical workflow for its characterization.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values have been compiled from various chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇F₃O₂ | [1][2][4][5] |

| Molecular Weight | 216.16 g/mol | [1][2][4][5] |

| Appearance | White to off-white solid, powder, or crystal | [1][3] |

| Melting Point | 201 - 207 °C | [1][2][3][4][5] |

| Boiling Point | 276.9 °C (at 760 mmHg) | [1] |

| Flash Point | 121.3 °C | [1] |

| Purity | ≥ 98% or 99% (typical) | [6] |

| Water Solubility | No data available | [1] |

| Storage Temperature | Room temperature or 2 - 8 °C | [2][3] |

| InChI Key | AMVYAIXPAGBXOM-AATRIKPKSA-N | [6][7] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of this compound.

-

UV Spectroscopy: The ionization constant and UV-spectra of this compound have been studied.[5]

-

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR-IR) spectral data is available and can be used to identify functional groups.[7] Key absorptions are expected for the carboxylic acid O-H stretch, the C=O stretch, C=C alkene stretches, and strong C-F stretches from the trifluoromethyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are standard techniques for elucidating the molecular structure. While specific spectra for the 2-(trifluoromethyl) isomer were not detailed in the provided search results, they are a standard characterization method.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of a solid organic compound like this compound.

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), mortar and pestle.

-

Procedure:

-

Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (201-207 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range). The reported melting point is this range.

-

2. Boiling Point Determination (at atmospheric pressure)

-

Objective: To measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Distillation apparatus (including a distillation flask, condenser, thermometer, and receiving flask), heating mantle, boiling chips.

-

Procedure:

-

Place a sufficient quantity of the substance into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Begin heating the flask gently using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

Record the constant temperature at which the vapor is distilling and condensing into the receiving flask. This stable temperature is the boiling point.

-

3. Spectroscopic Analysis (FTIR-ATR)

-

Objective: To obtain an infrared spectrum of the compound to identify its functional groups.

-

Apparatus: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of a chemical intermediate like this compound.

Caption: Logical workflow for the synthesis and physical characterization of an organic compound.

References

The Solubility Profile of 2-(Trifluoromethyl)cinnamic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(Trifluoromethyl)cinnamic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to a lack of extensive published quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility based on its molecular structure. Furthermore, it presents detailed experimental protocols for researchers to determine precise solubility values in various organic solvents. This guide is intended to be a valuable resource for scientists and professionals in drug development and materials science, enabling them to effectively utilize this compound in their research and development endeavors.

Introduction to this compound

This compound is a derivative of cinnamic acid featuring a trifluoromethyl group at the ortho-position of the phenyl ring. The presence of the trifluoromethyl group significantly alters the electronic properties and lipophilicity of the molecule compared to cinnamic acid, influencing its reactivity, metabolic stability, and solubility.[1] This compound serves as a valuable building block in the synthesis of a variety of biologically active molecules, including anti-inflammatory and antimicrobial agents.[2] Its utility in organic synthesis is largely dependent on its solubility in appropriate organic solvents to facilitate reactions and purification processes.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound contains both polar and nonpolar regions, which dictates its solubility in different organic solvents.

-

Carboxyl Group (-COOH): The carboxylic acid functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[3] This feature suggests good solubility in polar protic solvents (e.g., alcohols like methanol (B129727) and ethanol) and polar aprotic solvents (e.g., DMSO, DMF) through hydrogen bonding and dipole-dipole interactions.[4][5][6]

-

Phenyl Ring: The aromatic phenyl ring is nonpolar and contributes to the molecule's solubility in nonpolar or weakly polar solvents (e.g., toluene, diethyl ether) through van der Waals forces.[4][5][6]

-

Trifluoromethyl Group (-CF3): The trifluoromethyl group is highly electronegative and electron-withdrawing, which can impact the acidity of the carboxylic acid.[7] It also increases the lipophilicity of the molecule, which can enhance solubility in nonpolar environments.[1][8] The C-F bond's strength also contributes to the metabolic stability of compounds containing this group.[1]

Based on these structural features, it can be predicted that this compound will exhibit moderate to good solubility in a range of polar organic solvents and limited solubility in highly nonpolar solvents.

Solubility Data

| Compound | Solvent | Solubility | Notes |

| 3-(Trifluoromethyl)cinnamic acid | DMSO | 100 mg/mL | Requires sonication for dissolution. |

| Water | < 0.1 mg/mL | Insoluble. | |

| Methanol | Slightly Soluble | Qualitative assessment. | |

| 4-(Trifluoromethyl)cinnamic acid | - | The trifluoromethyl group influences its solubility. | General statement from a product description. |

It is crucial to note that the solubility of the 2-isomer may differ from the 3- and 4-isomers due to steric effects and differences in intramolecular interactions.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent.

Isothermal Shake-Flask Method

The shake-flask method is a widely used technique for determining thermodynamic solubility. It involves saturating a solvent with a solute at a constant temperature and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, the samples can be centrifuged or filtered.

-

Quantification: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). The concentration of this compound in the supernatant can be determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Gravimetric Method

The gravimetric method is a straightforward technique that involves determining the mass of the solute dissolved in a known mass or volume of a saturated solution.

Methodology:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1 and 2).

-

Sampling: After equilibration and settling of the excess solid, carefully transfer a known volume of the clear supernatant to a pre-weighed, dry container (e.g., an evaporating dish).

-

Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of the solute, or in a vacuum oven) until the dissolved solid is left as a residue.

-

Drying and Weighing: Dry the container with the solid residue to a constant weight in an oven. After cooling to room temperature in a desiccator, weigh the container with the residue.

-

Calculation: The mass of the dissolved solute is the difference between the final weight of the container with the residue and the initial weight of the empty container. The solubility can then be calculated and expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Workflow for Solubility Determination

The general experimental workflow for determining the solubility of this compound is illustrated in the following diagram.

Caption: General workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely documented, a theoretical understanding of its molecular structure allows for reasoned predictions of its solubility behavior. The presence of a polar carboxylic acid group and a lipophilic trifluoromethyl-substituted phenyl ring suggests that it will be soluble in a variety of polar organic solvents. For researchers and drug development professionals requiring precise solubility values, this guide provides detailed and reliable experimental protocols for the isothermal shake-flask and gravimetric methods. The application of these methods will enable the generation of crucial data to support the use of this compound in synthetic chemistry and pharmaceutical formulation.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Trifluoromethyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The anticipated ¹H NMR spectral data for 2-(Trifluoromethyl)cinnamic acid is summarized in the table below. These predictions are derived from the analysis of cinnamic acid and its derivatives, with adjustments made for the strong electron-withdrawing effect of the trifluoromethyl group in the ortho position. The expected solvent is DMSO-d₆.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Hα | 6.6 - 6.8 | Doublet (d) | ~16 | 1H |

| Hβ | 7.8 - 8.0 | Doublet (d) | ~16 | 1H |

| H3 | 7.7 - 7.9 | Doublet (d) or Triplet (t) | 7-8 | 1H |

| H4 | 7.6 - 7.8 | Triplet (t) | 7-8 | 1H |

| H5 | 7.5 - 7.7 | Triplet (t) | 7-8 | 1H |

| H6 | 7.9 - 8.1 | Doublet (d) | 7-8 | 1H |

| COOH | 12.0 - 13.0 | Broad Singlet (br s) | - | 1H |

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a generalized, robust protocol for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Other deuterated solvents such as chloroform-d (B32938) (CDCl₃) or acetone-d₆ may be used, but chemical shifts will vary.

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Nucleus: ¹H

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-8 ppm, should be sufficient to cover all expected proton signals.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate all signals to determine the relative number of protons.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Proton Coupling

The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling relationships between the protons in this compound.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work and spectral interpretation. The provided protocol and predicted data will aid in the efficient and accurate characterization of this compound and its derivatives in various research and development settings.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(Trifluoromethyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C NMR chemical shifts for 2-(Trifluoromethyl)cinnamic acid. Due to the limited availability of direct experimental data for the ortho-isomer, this guide leverages data from its isomers and related substituted aromatic compounds to provide a robust prediction. This document also outlines a comprehensive experimental protocol for acquiring high-quality 13C NMR spectra for this class of compounds and includes a logical workflow for spectral analysis.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and comparison with structurally similar molecules, including 3-(Trifluoromethyl)cinnamic acid and other substituted cinnamic acids. The numbering of the carbon atoms is as follows:

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in 1H-coupled spectrum) | Notes |

| C1 | ~133-136 | Singlet | Attached to the acrylic acid substituent. |

| C2 | ~128-131 (quartet) | Singlet | Attached to the trifluoromethyl group, exhibits C-F coupling. |

| C3 | ~127-130 | Doublet | |

| C4 | ~132-135 | Doublet | |

| C5 | ~126-129 | Doublet | |

| C6 | ~130-133 | Doublet | |

| C7 (α-carbon) | ~120-125 | Doublet | |

| C8 (β-carbon) | ~140-145 | Doublet | |

| C9 (Carboxyl) | ~168-172 | Singlet | |

| CF3 | ~123-126 (quartet) | Singlet | Exhibits a strong quartet due to C-F coupling. |

Experimental Protocol for 13C NMR Spectroscopy

This section details a standard protocol for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Deuterated chloroform (B151607) (CDCl3) can also be used, but solubility may be a limiting factor.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe: A standard broadband or dual-channel probe suitable for 13C detection.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of carbon chemical shifts.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Proton Decoupling: Use a standard proton decoupling sequence (e.g., Waltz16 or GARP) during the acquisition to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

4. Data Processing:

-

Apodization: Apply an exponential multiplication function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Fourier Transformation: Perform a Fourier transformation of the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of the 13C NMR spectrum of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Trifluoromethyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-(Trifluoromethyl)cinnamic acid, a molecule of interest in pharmaceutical and materials science research.[1][2] Understanding the vibrational characteristics of this compound is crucial for its identification, purity assessment, and the analysis of its molecular structure. This document outlines the characteristic IR absorption frequencies, provides a detailed experimental protocol for spectral acquisition, and illustrates the analytical workflow.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by a unique set of absorption bands corresponding to the various functional groups present in the molecule. These include the carboxylic acid, the aromatic ring, the alkene moiety, and the trifluoromethyl group. The precise positions of these bands can be influenced by the electronic effects of the trifluoromethyl substituent on the cinnamic acid backbone.

The quantitative data for the key vibrational modes of this compound are summarized in the table below. The assignments are based on an analysis of the known spectral data for this compound and analogous molecules, such as trans-4-(trifluoromethyl)cinnamic acid.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3300-2400 | Broad, Strong | O-H stretch (hydrogen-bonded) | Carboxylic Acid |

| ~3100-3000 | Medium | C-H stretch | Aromatic & Alkene |

| ~1710-1680 | Strong | C=O stretch | Carboxylic Acid |

| ~1630 | Medium | C=C stretch | Alkene |

| ~1600-1475 | Medium-Weak | C-C stretch | Aromatic Ring |

| ~1300-1100 | Strong | C-F stretch | Trifluoromethyl |

| ~980 | Medium | =C-H bend (out-of-plane) | Alkene (trans) |

| ~935 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used technique for obtaining the infrared spectrum of solid and liquid samples with minimal sample preparation. The following protocol details the steps for acquiring an ATR-IR spectrum of this compound.

I. Instrumentation and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II).[4]

-

This compound, solid powder.

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or acetone).

-

Lint-free laboratory wipes.

II. Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove any residues. Allow the crystal to air dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Apply firm and even pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

Identify and label the characteristic absorption peaks. Compare the peak positions with the data provided in the table above and with reference spectra to confirm the identity and purity of the compound.

-

-

Cleaning:

-

Release the pressure clamp and carefully remove the sample powder from the ATR crystal using a spatula and a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a solvent-moistened wipe to ensure no sample residue remains.

-

Visualization of the Experimental Workflow

The logical flow of the experimental protocol for obtaining the IR spectrum of this compound can be visualized as follows:

Caption: Experimental workflow for ATR-IR spectroscopy.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Trifluoromethyl)cinnamic Acid

This guide provides a detailed analysis of the mass spectrometry fragmentation behavior of 2-(Trifluoromethyl)cinnamic acid, a topic of interest for researchers in drug development and analytical chemistry. The presence of the trifluoromethyl group significantly influences the fragmentation pathways, leading to a unique mass spectrum.

Molecular Profile

| Property | Value |

| Molecular Formula | C₁₀H₇F₃O₂[1][2] |

| Molecular Weight | 216.16 g/mol [1][2] |

| Structure | A cinnamic acid derivative with a trifluoromethyl group at the ortho-position of the phenyl ring. |

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

The fragmentation of aromatic compounds often results in a prominent molecular ion peak.[5] For aromatic carboxylic acids, characteristic losses include the hydroxyl radical (•OH) and the carboxyl group (•COOH).[6] The trifluoromethyl group is a strong electron-withdrawing group, which will influence the stability of the resulting fragment ions.[7]

A key fragmentation pathway for cinnamic acids involves intramolecular aromatic substitution, leading to the formation of stable benzopyrylium ions.[3] For this compound, this could involve interactions between the carboxylic acid and the trifluoromethyl group.

Anticipated Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, with proposed structures and explanations. The relative intensities are hypothetical and serve to illustrate the likely fragmentation pattern. This prediction is informed by the fragmentation data of 3-(Trifluoromethyl)cinnamic acid.[4]

| m/z | Proposed Fragment | Formula | Predicted Relative Intensity | Fragmentation Pathway |

| 216 | [M]⁺• | [C₁₀H₇F₃O₂]⁺• | High | Molecular Ion |

| 199 | [M - OH]⁺ | [C₁₀H₆F₃O]⁺ | Moderate | Loss of hydroxyl radical from the carboxylic acid |

| 171 | [M - COOH]⁺ | [C₉H₆F₃]⁺ | Moderate | Loss of the carboxyl group |

| 147 | [M - COOH - C₂H₂]⁺ | [C₇H₄F₃]⁺ | Moderate | Loss of acetylene (B1199291) from the [M - COOH]⁺ ion |

| 145 | [C₈H₄F₃]⁺ | [C₈H₄F₃]⁺ | Moderate | Likely from rearrangement and loss of CO and H₂O |

| 127 | [C₇H₄F₂]⁺ | [C₇H₄F₂]⁺ | Low | Loss of a fluorine radical from a fragment |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Low | Tropylium ion, common in aromatic compounds[5] |

Experimental Protocols

A general methodology for analyzing this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below. For liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), the sample would be dissolved in a suitable solvent mixture (e.g., acetonitrile/water with formic acid) and introduced directly into the ESI source.

Sample Preparation for GC-MS Analysis

-

Derivatization: To increase volatility for GC analysis, the carboxylic acid group should be derivatized, for example, by converting it to its trimethylsilyl (B98337) (TMS) ester. This can be achieved by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Dissolution: Dissolve a small amount of the derivatized sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Injection: Inject an appropriate volume (e.g., 1 µL) of the solution into the GC-MS system.

Instrumentation Parameters (Illustrative)

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (Electron Ionization):

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Rate: 2 scans/second.

-

Visualizing Fragmentation Pathways and Workflows

Fragmentation Pathway of this compound

Caption: Proposed EI fragmentation pathway for this compound.

General Experimental Workflow for Mass Spectrometry Analysis

References

Crystal Structure of 2-(Trifluoromethyl)cinnamic Acid: Data Not Publicly Available

As of December 2025, the complete crystal structure of 2-(Trifluoromethyl)cinnamic acid, including its crystallographic information file (CIF), has not been reported in publicly accessible scientific literature or databases. Despite a thorough search of chemical and crystallographic repositories, the specific data required for a detailed technical analysis of its solid-state structure—such as unit cell dimensions, space group, and atomic coordinates—is not available.

This technical guide will therefore outline the information that would be presented had the crystal structure been determined and will provide available data on the synthesis and general properties of the compound, drawing parallels with related, structurally characterized cinnamic acid derivatives. This document is intended for researchers, scientists, and drug development professionals who have an interest in the solid-state properties of fluorinated cinnamic acids.

Overview and Significance

This compound is a halogenated derivative of cinnamic acid, a well-known organic compound. The presence of the trifluoromethyl (-CF3) group at the ortho-position of the phenyl ring is expected to significantly influence its physicochemical properties, including its lipophilicity, metabolic stability, and crystal packing, making it a molecule of interest in pharmaceutical and materials science research.[1] In drug development, the -CF3 group is a common substituent used to enhance the biological activity and pharmacokinetic profile of lead compounds.[1] Understanding the three-dimensional arrangement of molecules in the crystalline state is crucial for controlling solid-state properties such as solubility, dissolution rate, and stability, which are critical parameters in drug formulation.

Hypothetical Crystal Structure Analysis

A complete crystallographic study would provide the following key data points, which would typically be summarized in tabular format for clarity and comparative analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Data Type | Description |

| Chemical Formula | String | C₁₀H₇F₃O₂ |

| Molecular Weight | g/mol | 216.16 |

| Crystal System | e.g., Monoclinic | The crystal system to which the unit cell belongs. |

| Space Group | e.g., P2₁/c | The symmetry of the crystal lattice. |

| a, b, c (Å) | Float | The lengths of the unit cell axes. |

| α, β, γ (°) | Float | The angles of the unit cell. |

| Volume (ų) | Float | The volume of the unit cell. |

| Z | Integer | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | Float | The theoretical density of the crystal. |

| R-factor (%) | Float | A measure of the agreement between the crystallographic model and the data. |

Table 2: Hypothetical Key Intermolecular Interactions

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Symmetry Operation |

| Hydrogen Bond | O-H···O | ~2.6 - 2.8 | ~170 - 180 | e.g., -x, -y, -z |

| C-H···O | C-H···O | ~3.2 - 3.5 | ~140 - 160 | e.g., x, y, z-1 |

| C-H···F | C-H···F | ~3.0 - 3.4 | ~130 - 150 | e.g., -x, y, -z+1/2 |

| π-π Stacking | Centroid-Centroid | ~3.5 - 4.0 | - | e.g., x, y+1, z |

Experimental Protocols

The determination of a crystal structure and the synthesis of the compound involve distinct experimental procedures.

Synthesis and Crystallization

While the crystal structure for the ortho-isomer is unavailable, synthetic routes for the related meta-substituted isomer, 3-(trifluoromethyl)cinnamic acid, have been documented and provide a likely template for the synthesis of the title compound. A common method is the Knoevenagel condensation.[2]

Protocol for the Synthesis of Trifluoromethyl-Substituted Cinnamic Acids (Adapted from protocols for the meta-isomer):

-

Reaction Setup: To a solution of the corresponding trifluoromethylbenzaldehyde (e.g., 2-(trifluoromethyl)benzaldehyde) in a suitable solvent such as pyridine, add malonic acid.[3][4]

-

Catalysis: Add a catalytic amount of a base, such as piperidine.[3][4]

-

Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

-

Workup: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.[4]

-

Purification and Crystallization: The solid product is collected by filtration, washed with water, and dried. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents). The choice of solvent can be critical in obtaining high-quality crystals.

Single-Crystal X-ray Diffraction

This is the definitive method for determining the crystal structure of a compound.

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Mounting: A suitable single crystal of high quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100-150 K) to reduce thermal motion. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

Logical Workflow and Relationships

The process from synthesis to structural elucidation and its application in drug development follows a logical progression.

References

Theoretical Deep Dive: A Computational Guide to Trifluoromethyl-Substituted Cinnamic Acids for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl-substituted cinnamic acids represent a promising class of molecules in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (CF3) group can significantly alter the physicochemical and biological properties of the cinnamic acid scaffold, influencing its pharmacokinetic and pharmacodynamic profiles. Theoretical and computational studies are indispensable tools for elucidating the structure-property relationships of these compounds at the molecular level. This guide provides a comprehensive overview of the theoretical studies of trifluoromethyl-substituted cinnamic acids, focusing on the computational methodologies, key findings, and their implications for drug design. We present a synthesis of data from various computational techniques, including Density Functional Theory (DFT), molecular docking, and in silico ADMET predictions, to offer a detailed understanding of these molecules.

Introduction

Cinnamic acid and its derivatives are well-known for their wide range of biological activities. The substitution of a trifluoromethyl group onto the phenyl ring of cinnamic acid can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Computational chemistry provides a powerful lens through which to examine the effects of this substitution, offering insights that can guide the rational design of novel therapeutic agents. This whitepaper consolidates the theoretical and computational approaches used to study trifluoromethyl-substituted cinnamic acids, with a particular focus on the ortho-, meta-, and para- isomers.

Computational Methodologies

A variety of computational methods are employed to investigate the properties of trifluoromethyl-substituted cinnamic acids. These theoretical approaches allow for the prediction of molecular structure, electronic properties, and potential biological activity.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for studying these molecules. The B3LYP hybrid functional is frequently used, often in conjunction with Pople-style basis sets such as 6-311++G(d,p), to accurately compute the geometrical and electronic properties of the ground state.[1][2] For more complex reaction mechanisms, the M06-2X functional may be employed.[3]

Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis

A typical computational protocol for geometry optimization and vibrational frequency analysis of a trifluoromethyl-substituted cinnamic acid using DFT is as follows:

-

Input Structure Generation: The initial 3D structure of the molecule is built using molecular modeling software.

-

Computational Method Selection: The calculation is set up using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are minimized.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.[1][2]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential mechanism of action and for structure-based drug design. For trifluoromethyl-substituted cinnamic acids, docking studies have been performed to investigate their binding to targets such as histone deacetylase 8 (HDAC8).[1][2]

Experimental Protocol: Molecular Docking

A general workflow for molecular docking is outlined below:

-

Target Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the trifluoromethyl-substituted cinnamic acid is generated and optimized using a suitable method (e.g., DFT).

-

Binding Site Definition: The active site or binding pocket of the protein is defined, often based on the location of a known inhibitor or through computational prediction.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to sample a large number of possible conformations and orientations of the ligand within the binding site and score them based on a scoring function.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

In Silico ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico methods provide a rapid and cost-effective way to predict these properties early in the drug discovery process. Web-based tools and specialized software are used to estimate parameters such as aqueous solubility, blood-brain barrier penetration, and potential toxicity.[1][2]

Theoretical Insights into Molecular Properties

Theoretical studies have provided valuable data on the molecular properties of trifluoromethyl-substituted cinnamic acids. These data are essential for understanding their chemical behavior and potential biological activity.

Structural and Electronic Properties

The position of the trifluoromethyl group on the phenyl ring influences the molecule's geometry, electronic distribution, and reactivity. DFT calculations reveal differences in bond lengths, bond angles, and dihedral angles between the ortho-, meta-, and para- isomers. These structural variations can impact how the molecule interacts with biological targets.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also affected by the CF3 group's position. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated spectra can aid in the identification and characterization of trifluoromethyl-substituted cinnamic acids.[1][2] Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into the molecule's photophysical properties.[2]

Thermodynamic Properties

Quantum chemical calculations can provide valuable thermodynamic data, such as the zero-point vibrational energy, thermal energy, and entropy. These parameters are crucial for understanding the stability and reactivity of the molecules under different conditions.[1]

Data Presentation

The following tables summarize key quantitative data obtained from theoretical studies of trifluoromethyl-substituted cinnamic acids.

Table 1: Calculated Thermodynamic Properties of Trifluoromethyl-Substituted Cinnamic Acids

| Parameter | ortho-isomer | meta-isomer | para-isomer |

| Zero-Point Vibrational Energy (kcal/mol) | Data not available | Data not available | 95.39[1] |

| Thermal Energy (kcal/mol) | Data not available | Data not available | 103.81[1] |

| Molar Heat Capacity (cal/mol·K) | Data not available | Data not available | 53.02[1] |

| Entropy (cal/mol·K) | Data not available | Data not available | 114.36[1] |

Table 2: Calculated Electronic Properties of Trifluoromethyl-Substituted Cinnamic Acids

| Parameter | ortho-isomer | meta-isomer | para-isomer |

| HOMO Energy (eV) | Data not available | Data not available | -7.12[1] |

| LUMO Energy (eV) | Data not available | Data not available | -2.15[1] |

| HOMO-LUMO Gap (eV) | Data not available | Data not available | 4.97[1] |

| Dipole Moment (Debye) | Data not available | Data not available | 2.87[1] |

Table 3: Predicted ADMET Properties of para-Trifluoromethylcinnamic Acid

| Property | Predicted Value |

| Water Solubility (logS) | -3.5[1] |

| Caco-2 Permeability (log Papp) | 0.9[1] |

| Blood-Brain Barrier Permeability (logBB) | -0.3[1] |

| hERG I Inhibitor | No[1] |

| AMES Toxicity | No[1] |

Signaling Pathways and Experimental Workflows

Visualizing the logical relationships in computational workflows and potential biological pathways is crucial for a clear understanding of the research process and its implications.

Conclusion

Theoretical and computational studies provide invaluable insights into the structure, properties, and potential biological activities of trifluoromethyl-substituted cinnamic acids. Methodologies such as DFT, molecular docking, and in silico ADMET prediction are powerful tools for guiding the design and development of novel drug candidates. The data presented in this guide highlight the importance of the trifluoromethyl group's position in determining the molecule's characteristics. While significant progress has been made in understanding the para-substituted isomer, further comparative theoretical investigations of the ortho- and meta- isomers are warranted to build a complete structure-activity relationship profile. The continued application of these computational approaches will undoubtedly accelerate the discovery of new and effective therapeutics based on the trifluoromethyl-substituted cinnamic acid scaffold.

References

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 2-(Trifluoromethyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Trifluoromethyl)cinnamic acid is a versatile building block in medicinal chemistry and materials science. [1]The reactivity of its vinyl group is central to its synthetic utility, enabling a wide range of chemical transformations. This guide provides a comprehensive technical overview of the key reactions involving the vinyl moiety of this compound, including addition, reduction, oxidation, and polymerization reactions. The presence of the ortho-trifluoromethyl group significantly influences the electron density and steric accessibility of the vinyl group, thereby modulating its reactivity compared to unsubstituted cinnamic acid. This document consolidates available data, provides detailed experimental protocols for representative reactions, and uses mechanistic diagrams to illustrate the underlying chemical principles.

Introduction

Cinnamic acid and its derivatives are a well-studied class of compounds with diverse biological activities. [2]The incorporation of a trifluoromethyl (CF₃) group, particularly at the ortho-position of the phenyl ring, imparts unique electronic and steric properties to the molecule. The CF₃ group is a strong electron-withdrawing group, which can decrease the electron density of the conjugated system, including the vinyl group. This electronic effect has profound implications for the reactivity of the double bond towards various reagents. Furthermore, the steric bulk of the ortho-CF₃ group can influence the stereochemical outcome of reactions at the vinyl center. Understanding these effects is crucial for the strategic design of novel therapeutics and functional materials based on the this compound scaffold.

Synthesis of this compound

The most common method for the synthesis of cinnamic acid and its derivatives is the Knoevenagel condensation. For this compound, this typically involves the reaction of 2-(trifluoromethyl)benzaldehyde (B1295035) with malonic acid in the presence of a basic catalyst such as pyridine (B92270) and piperidine.

Caption: Knoevenagel condensation for the synthesis of this compound.

Reactivity of the Vinyl Group

The vinyl group of this compound is susceptible to a variety of reactions typical of alkenes. However, the reaction rates and regioselectivity are significantly influenced by the electronic and steric effects of the ortho-trifluoromethyl group.

Addition Reactions

The double bond of cinnamic acids can be readily reduced to a single bond by catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and a hydrogen source. This reaction converts this compound to 2-(trifluoromethyl)hydrocinnamic acid. The reaction is generally high-yielding and proceeds under mild conditions.

Expected Reaction:

-

Substrate: this compound

-

Reagents: H₂, Pd/C

-

Product: 2-(Trifluoromethyl)hydrocinnamic acid

-

Expected Yield: High

Caption: Catalytic hydrogenation of the vinyl group.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 2-(Trifluoromethyl)cinnamate (Exemplary)

-

To a solution of ethyl 2-(trifluoromethyl)cinnamate (1.0 g, 3.87 mmol) in ethanol (B145695) (20 mL) in a round-bottom flask is added 10% palladium on carbon (100 mg).

-

The flask is evacuated and backfilled with hydrogen gas from a balloon three times.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to afford the crude product, which can be purified by silica (B1680970) gel chromatography if necessary.

| Reaction | Substrate | Reagents | Product | Typical Yield | Reference (Analogous) |

| Hydrogenation | Ethyl Cinnamate | H₂, Pd/C, Ethanol | Ethyl 3-phenylpropanoate | >95% | [3] |

The vinyl group readily undergoes electrophilic addition with halogens, such as bromine (Br₂). The reaction of this compound with bromine is expected to yield 2,3-dibromo-3-(2-(trifluoromethyl)phenyl)propanoic acid. The strong electron-withdrawing effect of the ortho-trifluoromethyl group is anticipated to decrease the nucleophilicity of the double bond, potentially slowing the reaction rate compared to unsubstituted cinnamic acid.

Experimental Protocol: Bromination of Cinnamic Acid (Exemplary)

-

In a round-bottom flask, dissolve trans-cinnamic acid (1.0 g, 6.75 mmol) in dichloromethane (B109758) (20 mL).

-

Slowly add a 1.0 M solution of bromine in dichloromethane (7.0 mL, 7.0 mmol) dropwise with stirring at room temperature.

-

Continue stirring for 30 minutes. The disappearance of the bromine color indicates the progress of the reaction.

-

If the color persists, add a few drops of cyclohexene (B86901) to quench the excess bromine.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold dichloromethane, and air dry. [4]

Reaction Substrate Reagents Product Typical Yield Reference (Analogous) | Bromination | trans-Cinnamic Acid | Br₂, Dichloromethane | 2,3-Dibromo-3-phenylpropanoic acid | High | [4]|

Oxidation Reactions

The vinyl group can be oxidized to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. [5][6][7][8]The electron-deficient nature of the double bond in this compound, due to the CF₃ group, may make it less reactive towards electrophilic epoxidation with m-CPBA. In such cases, nucleophilic epoxidation using hydrogen peroxide under basic conditions might be more effective.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. leah4sci.com [leah4sci.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 2-(Trifluoromethyl)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrophilic addition reactions of 2-(Trifluoromethyl)cinnamic acid. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the reactivity of the alkene bond in this molecule is significantly influenced, leading to specific stereo- and regiochemical outcomes. This document synthesizes established principles of organic chemistry and draws analogies from related compounds to predict the behavior of this compound in key electrophilic addition reactions, including halogenation, hydrohalogenation, and hydration. Detailed theoretical mechanisms, predicted product formations, and adapted experimental protocols are presented to guide researchers in their work with this versatile synthetic intermediate.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl (CF3) group at the ortho position of the phenyl ring imparts unique electronic properties to the molecule, significantly modulating its reactivity. The CF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This electronic perturbation has a profound impact on the electron density of the conjugated system, including the alkene double bond, which is the focal point of electrophilic addition reactions. This guide will explore the theoretical underpinnings and practical considerations of these reactions.

The Influence of the 2-(Trifluoromethyl) Group on Alkene Reactivity

The defining feature of this compound in the context of electrophilic additions is the reduced nucleophilicity of the carbon-carbon double bond. The CF3 group withdraws electron density from the phenyl ring, which in turn withdraws electron density from the conjugated acrylic acid moiety. This deactivation makes the alkene less susceptible to attack by electrophiles compared to unsubstituted cinnamic acid.

Key consequences of this electronic effect include:

-

Slower Reaction Rates: Electrophilic addition reactions are expected to proceed at a slower rate.

-

Altered Regioselectivity: In the addition of unsymmetrical electrophiles (e.g., HBr), the regiochemical outcome may deviate from standard Markovnikov's rule due to the destabilization of a carbocation intermediate adjacent to the electron-withdrawing group.

Key Electrophilic Addition Reactions

Halogenation (e.g., Bromination)

The addition of halogens, such as bromine (Br2), across the double bond is a classic electrophilic addition reaction. In the case of this compound, this reaction is expected to proceed via a bromonium ion intermediate, leading to an anti-addition of the two bromine atoms.

Predicted Reaction:

(E)-2-(Trifluoromethyl)cinnamic acid will react with bromine to yield (2R,3S)- and (2S,3R)-2,3-dibromo-3-(2-(trifluoromethyl)phenyl)propanoic acid.

Mechanism:

The reaction is initiated by the electrophilic attack of bromine on the alkene, forming a cyclic bromonium ion. The bromide ion then attacks one of the carbons of the bromonium ion from the opposite face, resulting in the anti-addition product.

Experimental Protocol (Adapted from the Bromination of trans-Cinnamic Acid):

A detailed experimental protocol for the bromination of trans-cinnamic acid is available and can be adapted for this compound.[2]

| Parameter | Value/Description |

| Reactants | This compound, Bromine (or a solid bromine source like pyridinium (B92312) tribromide for safety) |

| Solvent | Dichloromethane or glacial acetic acid |

| Reaction Conditions | The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 30 minutes to several hours. The disappearance of the bromine color indicates the progress of the reaction.[2] |